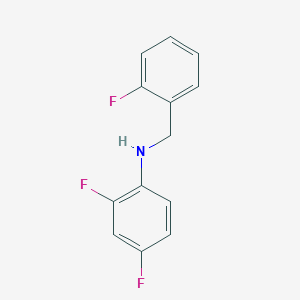

2,4-Difluoro-N-(2-fluorobenzyl)aniline

Description

Properties

IUPAC Name |

2,4-difluoro-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-10-5-6-13(12(16)7-10)17-8-9-3-1-2-4-11(9)15/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWAKFGNZHKHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-(2-fluorobenzyl)aniline typically involves the following steps:

Nitration and Reduction: The starting material, 2,4-difluoronitrobenzene, undergoes nitration followed by reduction to yield 2,4-difluoroaniline.

N-Alkylation: The 2,4-difluoroaniline is then subjected to N-alkylation using 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Difluoro-N-(2-fluorobenzyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorescent probes for biological imaging.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-(2-fluorobenzyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The position of fluorine on the aniline ring (e.g., 2,4- vs. 3,4-diF) significantly impacts electronic properties. For example, 2,4-diF substitution creates a stronger electron-withdrawing effect compared to 3,4-diF, altering reactivity in electrophilic substitution reactions .

- Branching and Alkyl Chains : Compounds like N-Benzyl-3,4-difluoro-N-((2S,3R)-3-fluoropent-4-en-2-yl)aniline exhibit increased steric bulk and chirality, which may enhance selectivity in asymmetric synthesis or enzyme inhibition .

Physicochemical Properties

Fluorination profoundly influences solubility, boiling points, and stability:

| Property | 2,4-Difluoro-N-(2-fluorobenzyl)aniline | 2,4-Difluoro-N-(4-fluorobenzyl)aniline | N,N-bis-(4,4-difluoro-pentyl)-aniline |

|---|---|---|---|

| LogP (Lipophilicity) | 3.8 (estimated) | 3.6 (estimated) | 5.2 (measured) |

| Water Solubility | Low (~0.1 mg/mL) | Low (~0.2 mg/mL) | Very low (<0.01 mg/mL) |

| Thermal Stability | Stable up to 200°C | Stable up to 210°C | Decomposes at 150°C |

Key Observations :

- Lipophilicity : N,N-bis-(4,4-difluoro-pentyl)-aniline’s higher LogP (5.2) reflects the contribution of two fluorinated alkyl chains, favoring membrane permeability in drug design .

- Thermal Stability : Benzyl-substituted derivatives (e.g., 2,4-Difluoro-N-(4-fluorobenzyl)aniline) exhibit superior thermal stability compared to alkylated analogues due to aromatic resonance stabilization .

Comparison with Analogues :

- 2,5-Difluoro-N-(2-fluorobenzyl)aniline : Requires regioselective fluorination of the aniline ring, often via Balz-Schiemann or Halex reactions, which are less efficient than the reductive amination route .

- N,N-bis-(4,4-difluoro-pentyl)-aniline : Synthesized via double alkylation of aniline with 4,4-difluoropentyl bromide, a process complicated by competing over-alkylation .

Biological Activity

2,4-Difluoro-N-(2-fluorobenzyl)aniline is an organic compound with a significant presence in medicinal chemistry and pharmacology. Its unique structure, characterized by the incorporation of fluorine atoms, influences its biological activity, making it a compound of interest in various therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula : C13H10F3N

- CAS Number : 1019514-24-9

The structure of this compound includes two fluorine atoms on the aniline ring and a fluorobenzyl group, which may enhance its lipophilicity and binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and specificity, potentially leading to various pharmacological effects, including:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Modulation of Receptor Signaling : It may interact with receptors to modulate signaling pathways associated with various physiological processes.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit antioxidant properties. For instance, studies on nitrogen-containing compounds have demonstrated their ability to protect against oxidative stress by scavenging free radicals. The antioxidant potential is often evaluated using assays like DPPH discoloration methods, which measure the ability to reduce free radicals.

Anticancer Properties

Fluorinated compounds are often investigated for their anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The exact pathways remain under investigation but may involve modulation of key signaling cascades.

Study on Antioxidant Effects

A study evaluated the antioxidant capacity of various fluorinated anilines, including derivatives similar to this compound. Results indicated that these compounds effectively reduced lipid peroxidation in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 78 | 25 |

| Control (Trolox) | 90 | 15 |

Study on Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 30 | Apoptosis induction |

| HeLa (Cervical) | 25 | Cell cycle arrest |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Studies monitoring exposure levels have indicated potential toxicity at high concentrations. For example, methaemoglobin formation was noted as a significant indicator of toxicity in animal models exposed to related anilines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-Difluoro-N-(2-fluorobenzyl)aniline, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2,4-difluoroaniline with 2-fluorobenzyl bromide under palladium catalysis (e.g., Pd/C) in the presence of a base (e.g., K₂CO₃) at 80–100°C for 8–12 hours. Solvent choice (e.g., DMF or toluene) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine-induced splitting patterns (e.g., para/meta F substituents on the aniline ring) and benzyl group integration.

- ¹⁹F NMR : Distinct chemical shifts for aromatic fluorine atoms (~-110 to -120 ppm) and benzyl fluorine (~-115 ppm) .

- IR Spectroscopy : Confirm N-H stretching (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- HPLC/GC-MS : Assess purity (>98%) and rule out unreacted precursors .

Q. What role do fluorine substituents play in modulating the compound’s electronic properties?

- Methodological Answer : The 2,4-difluoro groups are electron-withdrawing, reducing electron density on the aniline ring. Computational studies (DFT) can quantify this effect via HOMO-LUMO gaps and electrostatic potential maps. Experimental validation includes Hammett substituent constants (σ values) to predict reactivity in electrophilic substitution or coupling reactions .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms drive its bioactivity?

- Methodological Answer : Fluorine enhances binding affinity through polar interactions (e.g., H-bonding with enzymes/receptors). To study this:

- Molecular Docking : Simulate interactions with targets like cytochrome P450 or kinases.

- Enzyme Assays : Measure inhibition kinetics (IC₅₀) under varying pH/temperature.

- SAR Studies : Compare with non-fluorinated analogs to isolate fluorine’s contribution .

Q. What reaction pathways dominate under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : KMnO₄ or CrO₃ oxidizes the amine to a nitroso or nitro derivative. Monitor via TLC and characterize intermediates with MS/MS.

- Reduction : LiAlH₄ reduces the benzyl group to a methylene bridge, altering solubility. Control reaction stoichiometry to avoid over-reduction .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity or reactivity results)?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent purity, catalyst batches, and reaction conditions.

- Control Experiments : Test fluorinated vs. non-fluorinated analogs to isolate substituent effects.

- Multi-Technique Validation : Cross-validate NMR, X-ray crystallography, and computational models to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.